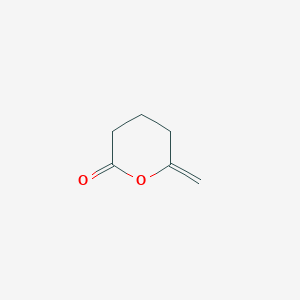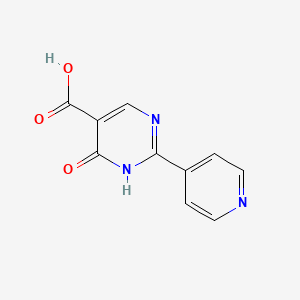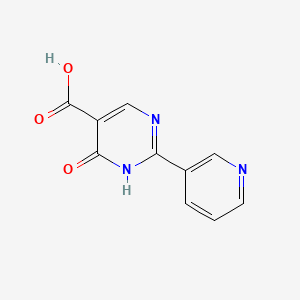![molecular formula C8H22NO7P B3144916 2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide CAS No. 563-23-5](/img/structure/B3144916.png)
2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide
Overview
Description
2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide, commonly known as 2-DHPOH, is an organic compound with a molecular formula of C3H9NO3P. It is a white, odorless, and crystalline powder that is soluble in water and alcohol. 2-DHPOH is used in various scientific and medical applications, such as in the synthesis of other compounds, the treatment of various diseases, and the study of biological processes.
Scientific Research Applications
Synthesis and Labeling Applications
One significant application of compounds like 2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium; hydroxide is in the synthesis and labeling of pharmaceutical compounds, as illustrated by the synthesis of carbon-14 and tritium analogues of the phospholipid antitumor agent SDZ 62-834 zi. This process involved the synthesis with carbon-14 at the furan-2 position from dimethyl malonate-[14C] and with tritium at the furan 3 and 4 positions by catalytic tritiation of 2,5-dihydro-2,2-furandimethanol (Kinder, Tang, & Sunay, 1992).
Polymer Chemistry
Another application is found in polymer chemistry, where such compounds serve as monomers for creating adhesive polymers. For example, 2,4,6-Trimethylphenyl 2-[4-(dihydroxyphosphoryl)-2-oxa-butyl]acrylate was synthesized and homopolymerized with various initiators. This monomer showed high hydrolytic stability and a unique polymerization rate-monomer concentration dependence, highlighting its potential in creating water-soluble adhesive polymers (Pavlinec, Zeuner, Angermann, & Moszner, 2005).
Optical Applications
In optics, a novel class of hydrogen-bonded dihydrogenphosphate salts demonstrated the ability to exhibit second harmonic generation, a fundamental process in nonlinear optics. The crystal structures of specific salts were reported, showcasing the potential of these compounds in optical applications (Aakeröy, Hitchcock, Moyle, & Seddon, 1989).
Phosphorylation Studies
Compounds of this nature are also used in the study of phosphorylation processes. For instance, the phosphorylation of alcohols by means of N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide was demonstrated, providing insights into the synthesis of various phosphorylated organic compounds (Taguchi, Mushika, & Yoneda, 1975).
Mechanism of Action
Target of Action
Cholineglycerophosphate, also known as alpha-glycerophosphocholine (α-GPC), is a natural choline compound found in the brain . It is primarily targeted towards the brain’s cholinergic system, which plays a crucial role in cognitive functions .
Mode of Action
Cholineglycerophosphate acts as a precursor to acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle control, sleep, and cognition . It is also involved in the formation of phosphatidylcholine, a major component of biological membranes .
Biochemical Pathways
Cholineglycerophosphate is involved in the CDP-choline pathway, also known as the Kennedy pathway . This pathway starts with the phosphorylation of choline by choline kinase. Phosphocholine is then coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine. Finally, DAG:CDP-choline cholinephosphotransferase transfers the phosphocholine head group to a diacylglycerol molecule, generating glycerophosphocholine .
Pharmacokinetics
Cholineglycerophosphate has a high choline content and is capable of crossing the blood-brain barrier, making it an effective source of choline for the brain . .
Result of Action
The primary result of Cholineglycerophosphate action is the enhancement of cognitive function. It has been shown to manage declining cognitive function associated with neurodegenerative and vascular diseases . In experimental models, it has exhibited favorable action in the aging brain and promoted neuronal differentiation .
Action Environment
The action of Cholineglycerophosphate can be influenced by various environmental factors. For instance, the availability of choline in the diet can impact the effectiveness of Cholineglycerophosphate, as choline is an essential nutrient that cannot be synthesized by the body . Furthermore, genetic polymorphisms and life conditions (such as pregnancy and breastfeeding) can also affect the body’s choline requirements and thus the action of Cholineglycerophosphate .
properties
IUPAC Name |
2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGDFNNSILYOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)
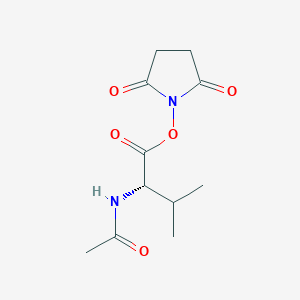
![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)
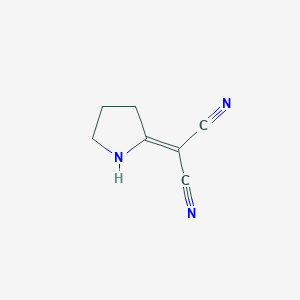
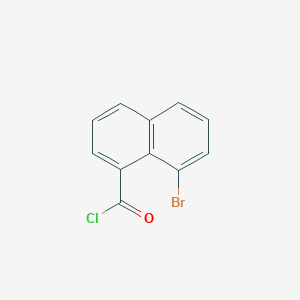
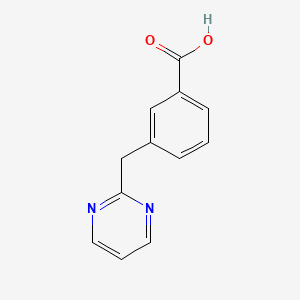


![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)
